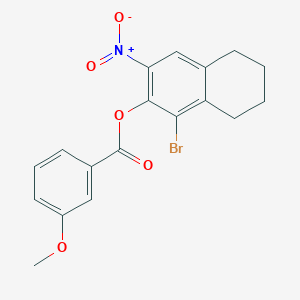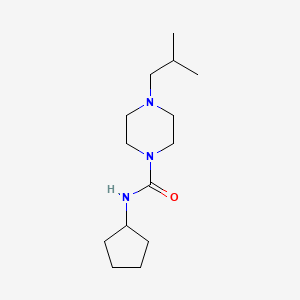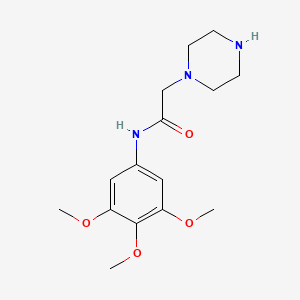![molecular formula C12H15ClN2O2S B4761274 ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate](/img/structure/B4761274.png)
ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate
Descripción general
Descripción
Ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate, also known as ethyl 4-chlorobenzylcarbamothioylglycinate, is a synthetic compound that belongs to the class of carbamate insecticides. It is widely used in agriculture to control various insect pests, including aphids, whiteflies, and thrips. This compound has been shown to have high efficacy against these pests, while also being relatively safe for non-target organisms and the environment.
Aplicaciones Científicas De Investigación
Ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Additionally, it has been shown to have relatively low toxicity to non-target organisms, such as bees and other beneficial insects. This compound has also been studied for its potential use in controlling insecticide-resistant pests.
Mecanismo De Acción
The mechanism of action of ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition results in the accumulation of acetylcholine, which leads to overstimulation of the nervous system and ultimately death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with neurotransmitter release. Additionally, it has been shown to have effects on the metabolism of insects, including inhibition of cytochrome P450 enzymes and induction of detoxification enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate in lab experiments is its high efficacy against insect pests. Additionally, it has relatively low toxicity to non-target organisms, making it a safer alternative to some other insecticides. However, there are also some limitations to using this compound N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate in lab experiments. These include its relatively short half-life in the environment and the potential for the development of insecticide resistance.
Direcciones Futuras
There are several potential future directions for research on ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate. These include:
1. Development of new formulations and delivery methods to improve the efficacy and safety of the compound.
2. Investigation of the potential for resistance development and development of strategies to mitigate resistance.
3. Study of the effects of this compound N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate on non-target organisms, including beneficial insects and soil microorganisms.
4. Investigation of the potential for this compound N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate to be used in integrated pest management programs.
5. Study of the potential for this compound N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate to be used in combination with other insecticides to improve efficacy and reduce the risk of resistance development.
Conclusion
This compound is a synthetic compound that is widely used in agriculture to control insect pests. It has been extensively studied for its insecticidal properties, mechanism of action, and biochemical and physiological effects. While there are some limitations to using this compound N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate in lab experiments, it remains a valuable tool for controlling insect pests. Further research is needed to fully understand the potential of this compound and to develop new strategies for its use in pest management.
Propiedades
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylcarbamothioylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-2-17-11(16)8-15-12(18)14-7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDQKYZBBQDFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761213.png)


![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)


![ethyl 2-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4761242.png)

![N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide](/img/structure/B4761261.png)
![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4761267.png)
![7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4761283.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4761286.png)
![3-benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761289.png)
![N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide](/img/structure/B4761300.png)